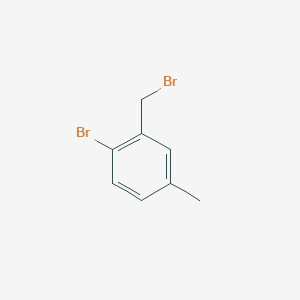

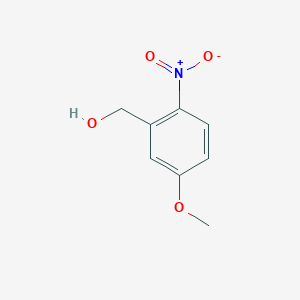

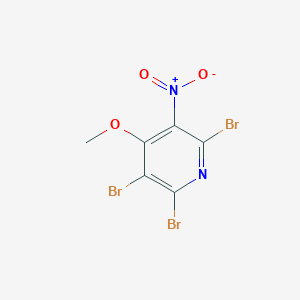

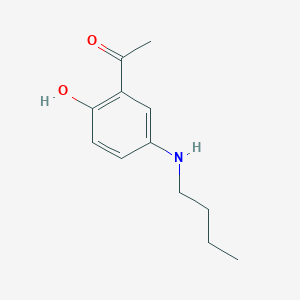

![molecular formula C9H9NO3 B1501820 3,4-ジヒドロ-2H-ベンゾ[1,4]オキサジン-8-カルボン酸 CAS No. 1007875-95-7](/img/structure/B1501820.png)

3,4-ジヒドロ-2H-ベンゾ[1,4]オキサジン-8-カルボン酸

概要

説明

“3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride” is a yellow solid with a molecular weight of 215.64 . Another related compound, “3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid”, has a molecular weight of 193.16 .

Synthesis Analysis

A series of structurally diverse 3,4-dihydro-2H-benzo[b][1,4]-oxazine-2-carboxylic acid derivatives were synthesized and characterized by IR, 1H NMR, 13C NMR, and mass spectral study . Another study described an unprecedented mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction .

Molecular Structure Analysis

The molecular structure of these compounds was characterized using techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectral study .

Chemical Reactions Analysis

The synthesis of these compounds involved a one-pot three-component reaction .

Physical And Chemical Properties Analysis

“3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride” is a yellow solid . The related compound “3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid” is also a solid .

科学的研究の応用

抗がん剤開発

最近の研究では、3,4-ジヒドロ-2H-ベンゾ[1,4]オキサジン誘導体が新しい抗がん剤の開発における可能性を強調しています。 これらの化合物は、MCF-7やMDA-MB-231などの乳がん細胞株に対して、顕著なin vitro抗がん活性を示すことが示されています 。 これらの化合物の有効性は、ドキソルビシンなどの確立された化学療法薬に匹敵し、場合によってはそれを上回ります 。これは、これらのオキサジン誘導体が、さらなる薬剤開発およびがん治療戦略のための有望な候補となり得ることを示唆しています。

ハイスループットメカノケミストリー

メカノケミストリーの分野では、3,4-ジヒドロ-2H-ベンゾ[1,4]オキサジン誘導体がハイスループット平行合成に適用されています 。この革新的なアプローチにより、複数のサンプルを同時に処理することができ、化合物の合成効率が大幅に向上します。 このような手法は、殺菌剤やポリマー調製などのさまざまな生物学的アッセイでスクリーニングするための化合物ライブラリーを迅速に生成する際に特に役立ちます .

抗酸化および抗菌アプリケーション

オキサジン誘導体は、その抗酸化および抗菌特性について研究されています。 これらの化合物は、耐性菌株による酸化ストレス関連疾患および感染症の新しい治療法の開発に重要な役割を果たす可能性があります 。酸化損傷を抑制し、微生物の増殖を阻害する能力は、これらの誘導体を製薬分野と農業分野の両方で価値のあるものにします。

エナンチオ選択的合成

3,4-ジヒドロ-2H-ベンゾ[1,4]オキサジン誘導体のエナンチオ選択的合成は、モルホリンの全合成における潜在的な用途があるため、重要な研究分野です 。 モルホリンは医薬品において重要であり、エナンチオマー的に純粋な形で合成する能力は、効果的で安全な薬物の開発にとって重要です .

薬物様性と治療薬

3,4-ジヒドロ-2H-ベンゾ[1,4]オキサジン誘導体の薬物様性により、これらは治療薬として適した候補となります。 それらの予測される薬物動態のプロファイルは、それらがヒトの体内で効果的に吸収、分布、代謝、および排泄される可能性を示唆しており、これは新しい薬物の開発にとって不可欠です .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been used as poly (adp-ribose) polymerase (parp) inhibitors , suggesting that 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid may also target this enzyme. PARP plays a crucial role in DNA repair and genomic stability.

Mode of Action

Conversely, electron-donating groups such as methyl and t-butyl make the molecules electron-rich and could bind to electron-deficient sites of the target .

特性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7/h1-3,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKDSBLTDYBAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695260 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007875-95-7 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007875-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。